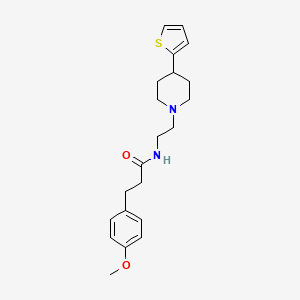
3-(4-methoxyphenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is also known as MPPEP, and it has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Anticancer Activity
The compound's derivatives have been investigated for their anticancer activity. One study highlighted the synthesis of novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, and other moieties, which were evaluated for their antioxidant and anticancer activities. Notably, certain derivatives demonstrated significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, underscoring the potential of these compounds in cancer therapy (Tumosienė et al., 2020).
Antiallergy Activity
Research into the antiallergy potential of related compounds revealed that some 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines exhibited potent antiallergy activity in the passive foot anaphylaxis (PFA) assay, indicating their potential in the development of antiallergic therapeutics (Walsh et al., 1989).
Antiproliferative and Selective Tumor Cell Inhibition
A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, including derivatives with structural similarities to the compound , showed pronounced anti-proliferative activity with substantial tumor cell selectivity. These findings suggest a novel class of tumor-selective compounds that inhibit the proliferation of specific tumor cell types, providing a promising avenue for targeted cancer therapy (Thomas et al., 2017).
Antimicrobial Activity
One intriguing application area is the development of agents capable of targeting bacterial persisters—cells that can tolerate antibiotic treatment without being affected by normal antibiotic-sensitive treatments. A chemical compound, distinct but relevant to the compound of interest, demonstrated the ability to selectively kill bacterial persisters, offering a novel approach to combat bacterial resistance (Kim et al., 2011).
Selective Estrogen Receptor Modulation
Arzoxifene, a compound with a similar chemical backbone, acts as a selective estrogen receptor modulator (SERM), showing potent estrogen antagonistic effects in mammary and uterine tissues while maintaining bone density and lowering serum cholesterol. Its effectiveness in preventing mammary cancer highlights the potential for related compounds in hormone-dependent disease management (Suh et al., 2001).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-25-19-7-4-17(5-8-19)6-9-21(24)22-12-15-23-13-10-18(11-14-23)20-3-2-16-26-20/h2-5,7-8,16,18H,6,9-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJRLVQVZYIBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
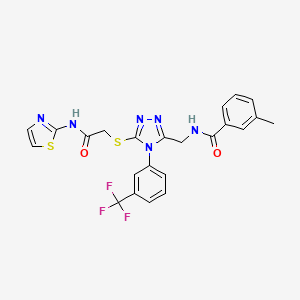
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)
![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)
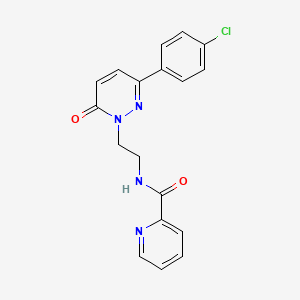

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
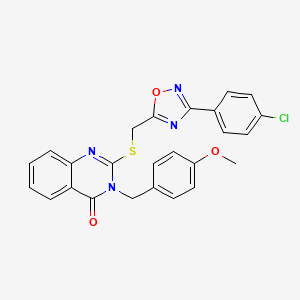
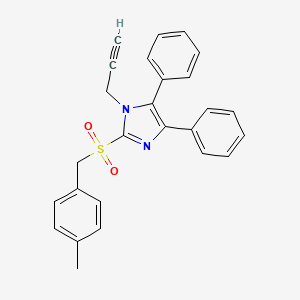

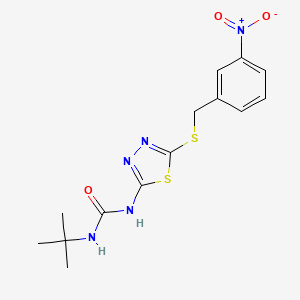
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)
![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)